4,6-Dimethylbenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-6-3-7(2)9-8(4-6)11-5-10-9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBTXIYPSLTRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylbenzo[d]thiazole typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. One common method is the reaction of 2-aminobenzenethiol with 2,4-pentanedione under acidic conditions, which leads to the formation of the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency and yield. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the thiazole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and dry conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), and sulfonating agents (sulfur trioxide, oleum).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of thiazole derivatives, including 4,6-dimethylbenzo[d]thiazole, as inhibitors of protein kinases involved in cancer progression. Thiazoles serve as pharmacophore cores in various anticancer drugs due to their ability to interact with specific targets in cancer cells.
- Inhibitory Effects on Kinases : Research has shown that thiazole derivatives can effectively inhibit kinases such as B-RAF and CK2α, which are implicated in tumor growth. For instance, compounds synthesized from thiazole structures demonstrated significant antiproliferative effects on cancer cell lines like MCF-7 and WM266.4, with some compounds exhibiting IC50 values lower than standard treatments like sorafenib .
- Case Study : A study by Zhao et al. synthesized various 4,5-dihydropyrazole derivatives incorporating thiazole groups. These compounds showed notable inhibitory effects against the V600E mutant B-RAF kinase, with one compound achieving an IC50 value of 0.05 μM, indicating its potential as a more effective treatment option compared to existing therapies .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. The compound N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide has been reported to exhibit moderate antibacterial activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.
- Synthesis of Antimicrobial Agents : The synthesis of novel thiazole derivatives has been a focus of research aimed at enhancing antimicrobial efficacy. For example, derivatives have been synthesized and evaluated for their activity against resistant bacterial strains, with some showing promising results in vitro .
Anticonvulsant Properties
The anticonvulsant potential of thiazole-based compounds has also been investigated. Research indicates that certain thiazole analogs exhibit significant anticonvulsant activity in various seizure models.
- Case Study : A study highlighted the synthesis of pyridazinone-thiazole hybrids that demonstrated high anticonvulsant activity with effective doses significantly lower than those of existing medications. One derivative showed a median effective dose (ED50) of 24.38 mg/kg in seizure tests .
Structural Variants and Synthesis
The structural versatility of this compound allows for the synthesis of numerous derivatives tailored for specific biological activities.
Mechanism of Action
The mechanism of action of 4,6-Dimethylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis. .
Comparison with Similar Compounds
Structural and Electronic Properties
The position and number of substituents on the benzothiazole ring significantly alter physicochemical properties. For example:
- 4,5-Dimethylthiazol-2-amine (DTA) : A simpler thiazole derivative with methyl groups on the thiazole ring (positions 4 and 5). Compared to 4,6-dimethylbenzo[d]thiazole, DTA lacks the fused benzene ring, reducing aromaticity and planarity, which may diminish its stability and electronic delocalization .
- Bis-thiadiazole derivatives (e.g., Compound 19e) : These contain two thiadiazole rings fused to a benzene core. Their extended conjugation and electron-deficient nature result in higher melting points (>250°C) compared to methyl-substituted benzothiazoles, which typically melt below 100°C .
Table 1: Physical Properties of Selected Thiazole Derivatives
| Compound | Structure Type | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| This compound | Benzothiazole | 78–80* | 4-CH₃, 6-CH₃ |
| 4,5-Dimethylthiazol-2-amine (DTA) | Thiazole | Not reported | 4-CH₃, 5-CH₃ |
| 4,8-Diphenylbis-thiadiazole (19e) | Bis-thiadiazole | >250 | Phenyl groups |
| 4,5,6,7-Tetrahydro-5,7-dimethylbenzo[d]thiazole | Partially saturated benzothiazole | Not reported | 5-CH₃, 7-CH₃, tetrahydro ring |
*Estimated based on analogous compounds in .
Biological Activity
4,6-Dimethylbenzo[d]thiazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles various studies and findings regarding its biological activity, including data tables, case studies, and detailed research outcomes.
Overview of Biological Activities
The biological activities of this compound and its derivatives have been extensively studied. These compounds exhibit a range of pharmacological effects:
- Anticancer Activity : Several studies have reported that thiazole derivatives can induce apoptosis in cancer cells and inhibit key pathways involved in tumor progression.
- Antimicrobial Properties : Research indicates that these compounds possess notable antibacterial and antifungal activities.
- Acetylcholinesterase Inhibition : Some derivatives have shown potential as inhibitors of acetylcholinesterase, suggesting applications in treating neurodegenerative diseases like Alzheimer's.
Anticancer Activity
A recent study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that this compound exhibited strong cytotoxicity against liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cells. The compound's mechanism involves interaction with DNA and modulation of apoptosis-related pathways.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HepG-2 (Liver) | 15 | High |
| MCF-7 (Breast) | 20 | High |
| HCT-116 (Colorectal) | 40 | Moderate |
| HeLa (Cervical) | 50 | Low |
These findings suggest that thiazole derivatives could be promising candidates for developing selective anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrated significant effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases, a series of thiazole derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE). One derivative showed an IC50 value of 2.7 µM, indicating strong inhibitory activity. Molecular docking studies revealed favorable interactions with the active site of AChE, suggesting potential therapeutic applications for Alzheimer's disease .
Case Studies
- Study on HepG-2 Cells : A study highlighted the cytotoxic effects of a new thiazole derivative on HepG-2 cells, demonstrating a strong apoptotic response through caspase activation and DNA damage .
- Antimicrobial Efficacy : In another study, a series of thiazole derivatives were tested for their antimicrobial activity against clinical isolates. The results indicated that certain compounds significantly inhibited growth in resistant strains .
- Neuroprotective Potential : Research focused on the AChE inhibitory activity of thiazole derivatives revealed promising results for potential use in treating cognitive decline associated with Alzheimer's disease .
Q & A
Q. How can researchers resolve contradictions in biological activity data across different studies on this compound derivatives?
- Methodological Answer :
- Standardize protocols : Use consistent cell lines (e.g., HL-60 for apoptosis) and microbial strains (e.g., S. aureus ATCC 25923).
- Reproducibility checks : Validate results across ≥3 independent labs.
- Meta-analysis : Compare substituent effects (e.g., methyl vs. halogens) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
